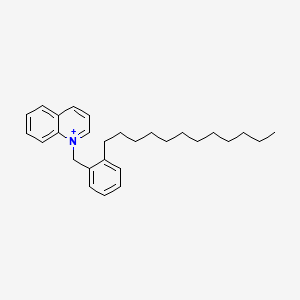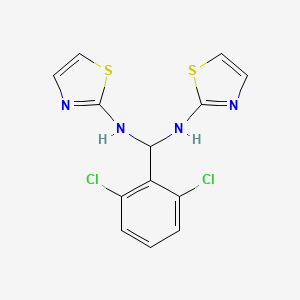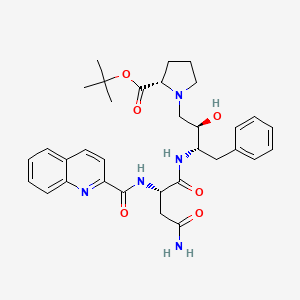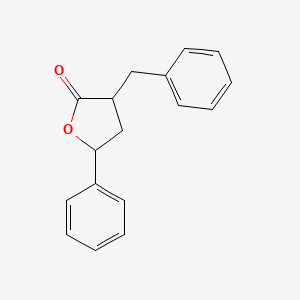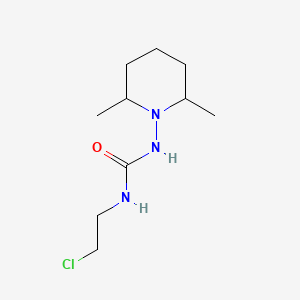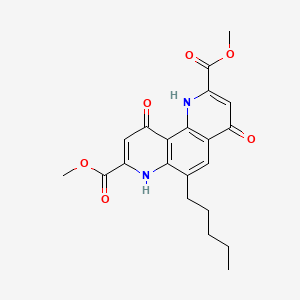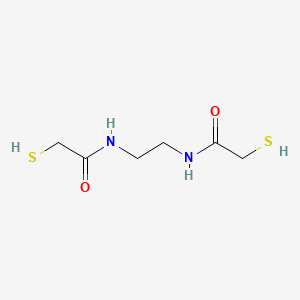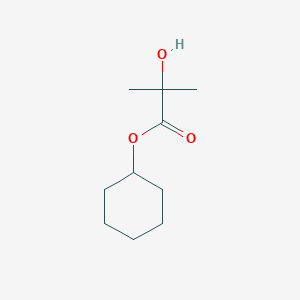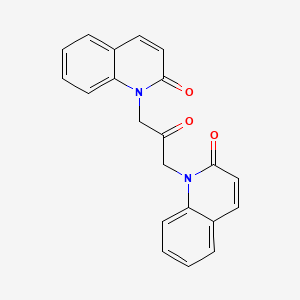![molecular formula C19H11N B12803424 Dibenzo[j,lmn]phenanthridine CAS No. 24499-89-6](/img/structure/B12803424.png)
Dibenzo[j,lmn]phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that belongs to the class of phenanthridines
准备方法
Synthetic Routes and Reaction Conditions
Dibenzo[j,lmn]phenanthridine can be synthesized through several methods. One common approach involves the cyclization of biphenyl derivatives under specific conditions. For example, the synthesis can be achieved by the reduction of Schiff bases followed by radical cyclization . Another method involves the use of homogeneous gold catalysis to facilitate the formation of the phenanthridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Dibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can produce a variety of functionalized phenanthridine derivatives.
科学研究应用
Dibenzo[j,lmn]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial and anticancer properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of dibenzo[j,lmn]phenanthridine involves its interaction with various molecular targets. For example, some derivatives have been shown to induce apoptosis in cancer cells by increasing levels of p53 protein and causing fragmentation of PARP-1 . The compound may also interact with bacterial cell walls, affecting their permeability and leading to antibacterial effects .
相似化合物的比较
Dibenzo[j,lmn]phenanthridine is structurally similar to other phenanthridine derivatives, such as benzo[c]phenanthridine and its analogs These compounds share a polycyclic aromatic core but differ in the arrangement and types of functional groups attached to the rings
List of Similar Compounds
- Benzo[c]phenanthridine
- Phenanthridine
- Sanguinarine
- Chelerythrine
These compounds are often studied for their biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research.
属性
CAS 编号 |
24499-89-6 |
|---|---|
分子式 |
C19H11N |
分子量 |
253.3 g/mol |
IUPAC 名称 |
11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H |
InChI 键 |
DMCKXSDZCNNPIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
